molecular formula C11H14Cl2N2O B1492484 6-(2-Aminoethoxy)quinoline dihydrochloride CAS No. 2098131-34-9

6-(2-Aminoethoxy)quinoline dihydrochloride

Cat. No.: B1492484
CAS No.: 2098131-34-9
M. Wt: 261.14 g/mol
InChI Key: BIFGVFABLKMMKB-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)quinoline dihydrochloride is a synthetic compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.14 g/mol.

Preparation Methods

The synthesis of quinoline derivatives, including 6-(2-Aminoethoxy)quinoline dihydrochloride, typically involves several methods. One common approach is the Friedländer synthesis, which involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives using acid catalysts . Other methods include the use of metal-organic frameworks as catalysts, which offer advantages such as structural adaptability and substantial surface areas . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-(2-Aminoethoxy)quinoline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, such as AlCl3 and FeCl3, which facilitate the Friedländer synthesis . The major products formed from these reactions are quinoline derivatives, which exhibit significant biological activity .

Scientific Research Applications

6-(2-Aminoethoxy)quinoline dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . Additionally, this compound is used in the development of fluorescence probes and sensors due to its photophysical properties .

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)quinoline dihydrochloride involves its interaction with molecular targets such as bacterial type II topoisomerases, gyrase, and topoisomerase IV . These interactions convert the enzymes into toxic forms that fragment the bacterial chromosome, leading to antibacterial effects . The compound’s efficacy is influenced by its ability to bind to these enzymes and inhibit their function.

Comparison with Similar Compounds

6-(2-Aminoethoxy)quinoline dihydrochloride is similar to other quinoline derivatives, such as chloroquine and amodiaquine. it is unique in its specific molecular structure, which imparts distinct pharmacological properties. Other similar compounds include 6-amino-2-methylquinolin-4-ol and 2,6-disubstituted quinolines, which also exhibit significant biological activity .

Properties

IUPAC Name

2-quinolin-6-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;;/h1-4,6,8H,5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFGVFABLKMMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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